1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one
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Overview
Description
1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with a complex structure that includes a biphenyl core substituted with benzyl, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation reaction, where benzyl chloride reacts with a biphenyl derivative in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve catalytic processes that are scalable and cost-effective. For example, the use of solid acid catalysts in a continuous flow reactor can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl carbon is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Benzyl-2-hydroxy-4-methyl[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a
Properties
CAS No. |
64648-09-5 |
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Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-benzyl-2-hydroxy-6-methyl-3-phenylphenyl)ethanone |
InChI |
InChI=1S/C22H20O2/c1-15-13-19(14-17-9-5-3-6-10-17)21(18-11-7-4-8-12-18)22(24)20(15)16(2)23/h3-13,24H,14H2,1-2H3 |
InChI Key |
BCERZNFNYLBOEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)C)O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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